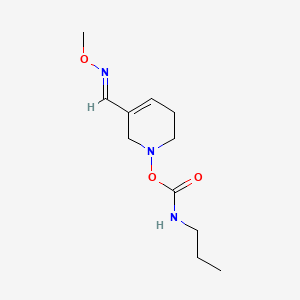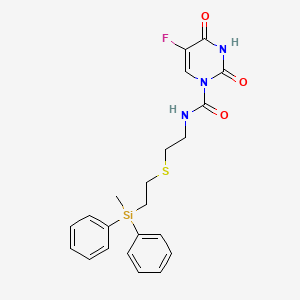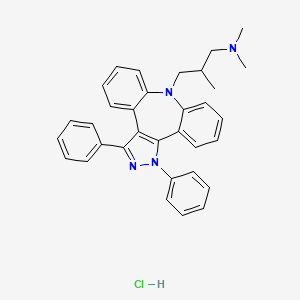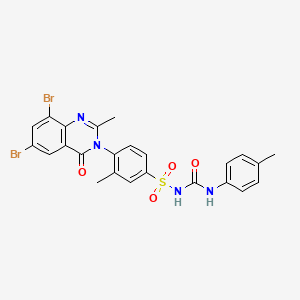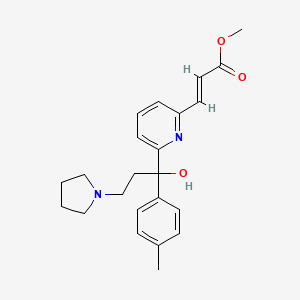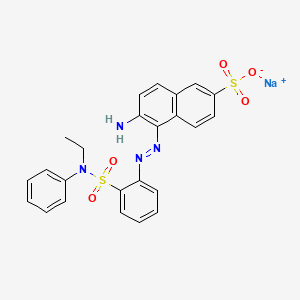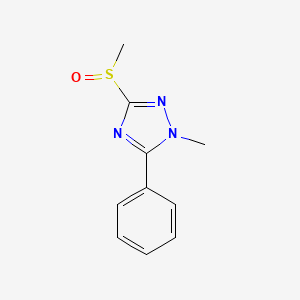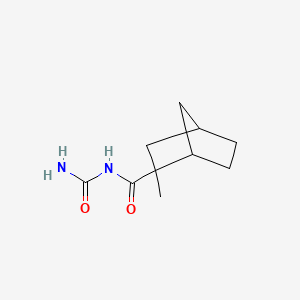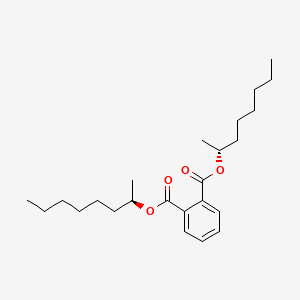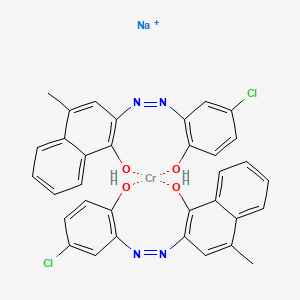
Sodium bis(2-((5-chloro-2-hydroxyphenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) is a transition metal coordination compound with the chemical formula C34H22Cl2CrN4O4Na. It appears as a red-brown crystalline powder and is highly soluble in water, alcohol, and benzene, but insoluble in ether and petroleum ether . This compound is widely used in chemical analysis and fluorescence microscopy, and it serves as a raw material for chromium catalysts in organic synthesis reactions .
Preparation Methods
The synthesis of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves several steps:
Synthesis of 2-naphthol: This is the starting material for the subsequent reactions.
Nitridation, oxidation, and metathesis: These processes convert 2-naphthol into 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol.
Reaction with chromic acid and sodium sulfite: The final step involves reacting 1-(5-chloro-2-hydroxyphenyl)azo-2-naphthol with chromic acid and sodium sulfite to obtain the desired compound.
Chemical Reactions Analysis
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other ligands.
Common reagents and conditions: These reactions often involve reagents such as chromic acid, sodium sulfite, and various organic solvents.
Scientific Research Applications
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) has a wide range of applications in scientific research:
Chemistry: It is used in chemical analysis and as a raw material for chromium catalysts in organic synthesis reactions.
Biology: The compound is employed in fluorescence microscopy to stain and visualize biological samples.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) involves its interaction with molecular targets and pathways. As a transition metal coordination compound, it can form complexes with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) can be compared with other similar compounds, such as:
Sodium bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-): This compound has a similar structure but differs in the position of the azo group and the naphthol ring.
Chromate complexes: Various chromate complexes with different ligands can be compared based on their stability, solubility, and reactivity.
These comparisons highlight the uniqueness of sodium bis[2-[(5-chloro-2-hydroxyphenyl)azo]-4-methyl-1-naphtholato(2-)]chromate(1-) in terms of its specific structure, stability, and applications.
Properties
CAS No. |
94232-96-9 |
|---|---|
Molecular Formula |
C34H26Cl2CrN4NaO4+ |
Molecular Weight |
700.5 g/mol |
IUPAC Name |
sodium;2-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-methylnaphthalen-1-ol;chromium |
InChI |
InChI=1S/2C17H13ClN2O2.Cr.Na/c2*1-10-8-15(17(22)13-5-3-2-4-12(10)13)20-19-14-9-11(18)6-7-16(14)21;;/h2*2-9,21-22H,1H3;;/q;;;+1 |
InChI Key |
VGAYHFHAIFCDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C=CC(=C3)Cl)O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)
